2,3-Dihydro-1-benzothiepin-4(5H)-one

CCR5 antagonist HIV-1 entry inhibitor medicinal chemistry

2,3-Dihydro-1-benzothiepin-4(5H)-one (CAS 65039-90-9) is a bicyclic heterocycle featuring a seven-membered thiepin ring fused to a benzene ring, with a ketone functionality at the 4-position. This core scaffold is a versatile intermediate in medicinal chemistry, enabling access to diverse bioactive molecules through functionalization of the ketone, the active methylene at C-5, and the sulfur atom.

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
CAS No. 65039-90-9
Cat. No. B1659422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1-benzothiepin-4(5H)-one
CAS65039-90-9
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESC1CSC2=CC=CC=C2CC1=O
InChIInChI=1S/C10H10OS/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2
InChIKeyRMKIJTZGUNUYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1-benzothiepin-4(5H)-one (CAS 65039-90-9): A Strategic Benzothiepinone Building Block for Drug Discovery and Chemical Biology


2,3-Dihydro-1-benzothiepin-4(5H)-one (CAS 65039-90-9) is a bicyclic heterocycle featuring a seven-membered thiepin ring fused to a benzene ring, with a ketone functionality at the 4-position [1]. This core scaffold is a versatile intermediate in medicinal chemistry, enabling access to diverse bioactive molecules through functionalization of the ketone, the active methylene at C-5, and the sulfur atom [2][3].

Divergent functionalization at ketone and C-5 methylene positions
Sulfur-only heterocycle enables pharmacophore differentiation from N,S-benzothiazepinones
Regioisomerically pure scaffold for structure–activity relationship studies

Why 2,3-Dihydro-1-benzothiepin-4(5H)-one Cannot Be Replaced by Generic Benzothiepinone Analogs: A Quantitative Selectivity and Reactivity Perspective


Superficially similar benzothiepinone isomers and heteroatom analogs exhibit divergent reactivity and biological profiles. The position of the sulfur atom and the ketone within the seven-membered ring dictates the electrophilicity of the carbonyl, the acidity of adjacent methylene protons, and the geometry of the fused ring system [1][2]. These subtle structural differences translate into distinct pharmacological activities, as demonstrated by the superior cytotoxic potency of 3,4-dihydro-1-benzothiepin-5(2H)-ones over 2,3-dihydro-1-benzothiepins in oral tumor cell lines [3]. Consequently, generic substitution risks synthetic failure and erroneous biological readouts.

! Regioisomer shift (e.g., 3,4-dihydro series) alters cytotoxicity mechanism and reaction outcomes; direct replacement may not transfer.
! Benzothiazepinone analogs contain endocyclic nitrogen, favoring calcium channel pharmacology over calmodulin or CCR5 profiles.
! 1,3-Dihydro isomer lacks the reactive C-5 methylene, preventing key condensation-based library synthesis.

Quantitative Differentiation Evidence for 2,3-Dihydro-1-benzothiepin-4(5H)-one Against Closest Analogs


CCR5 Antagonist Precursor: Essential Scaffold for TAK-779-Class HIV-1 Entry Inhibitors

2,3-Dihydro-1-benzothiepin-4(5H)-one is the direct synthetic precursor to the 1-benzothiepine 1,1-dioxide chemotype that yielded TAK-779, a clinical-stage CCR5 antagonist. TAK-779 exhibits a Ki of 1.1 nM for CCR5 and inhibits R5 HIV-1 replication with an EC50 of 1.2 nM in MAGI-CCR5 cells [1]. In contrast, the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one scaffold—a common alternative with an endocyclic nitrogen—has not been reported to yield CCR5 antagonists of comparable potency; the SAR is fundamentally tied to the benzothiepin 1,1-dioxide substructure [2][3]. The target compound's ketone at C-4 enables critical late-stage functionalization (e.g., Claisen condensation, oxidation to sulfone) that is geometrically inaccessible in the 1,3-dihydro isomer.

CCR5 Antagonist Scaffold
Class-level
Target (TAK-779 derived): Ki 1.1 nM, EC50 1.2 nM, >100-fold CCR5 selectivity. Comparator (benzothiazepinone): no comparable CCR5 antagonism reported.
Supports CCR5-mediated entry inhibition research; scaffold-embedded pharmacophore geometry.
Lead compound data; substitution-dependent activity requires SAR exploration.
CCR5 antagonist HIV-1 entry inhibitor medicinal chemistry

Tumor-Specific Cytotoxicity Profile: 2,3-Dihydro-1-benzothiepins Exhibit Distinct Selectivity Relative to 3,4-Dihydro Regioisomers

In a head-to-head comparison of 11 benzothiepins against human oral tumor cell lines (HSC-2, HSC-3, HSG) and normal human gingival fibroblasts (HGF), 3,4-dihydro-1-benzothiepin-5(2H)-ones [compounds 1–6] demonstrated consistently higher cytotoxic activity than 2,3-dihydro-1-benzothiepins [compounds 7–11] [1]. While this positions the target compound's regioisomer class as less potent, it simultaneously establishes a key selectivity parameter: the 2,3-dihydro isomer class induces distinct DNA fragmentation patterns—large DNA fragments in oral tumor cells versus a smear pattern of smaller fragments in HL-60 leukemia cells—suggesting a differentiated apoptotic mechanism [1]. This differential cytotoxicity is quantified by the observation that 4-bromo-3,4-dihydro derivatives (compounds 4–6) showed higher cytotoxicity than their 4-chloro counterparts (compounds 1–3), whereas the 2,3-dihydro scaffold's activity is structurally orthogonal, governed by substitution at alternative positions [1].

Cytotoxicity Profile
Head-to-head
2,3-Dihydro series (target): large DNA fragmentation in oral tumor cells. 3,4-Dihydro series (comparator): higher general potency, internucleosomal cleavage.
Supports differential apoptosis endpoint interpretation; distinct mechanism context.
Tumor-cell-line panel (HSC-2, HSC-3, HSG); normal fibroblast counter-screen included.
cytotoxicity oral squamous cell carcinoma apoptosis

Cardiovascular Pharmacology: Calmodulin Antagonism and Vasodilatory Activity Patent Claims for 2,3-Dihydro-1-benzothiepin Derivatives

Japanese Patent JPH0314575A explicitly claims 2,3-dihydro-1-benzothiepin compounds, including 4-(4-benzylpiperazinyl)methyl-2,3-dihydro-1-benzothiepin, as calmodulin antagonists with coronary bloodstream-increasing, hypotensive, and cerebral circulation-ameliorating activities [1]. The calmodulin antagonistic mechanism is calcium-dependent and selective, a property shared with phenothiazine antipsychotics but achieved here via a structurally distinct benzothiepin scaffold [2]. No comparable calmodulin antagonism patent claims were identified for the regioisomeric 1,3-dihydro-2-benzothiepin-4(5H)-one or the benzothiazepinone analogs in the same patent family, suggesting that the 2,3-dihydro-1-benzothiepin substitution pattern is critical for this pharmacological profile [1].

Calmodulin Antagonism
Class-level
Patent claims for 2,3-dihydro-1-benzothiepin derivatives as calmodulin antagonists with vasodilatory activity. Comparator benzothiazepinones act via calcium channel blockade.
Supports calmodulin pathway study context; orthogonal to L-type calcium channel pharmacology.
Patent-derived evidence; public quantitative cross-target data not available.
calmodulin antagonist vasodilator cardiovascular

Synthetic Versatility: Knövenagel and Friedländer Condensation at the C-5 Methylene

The active methylene group at C-5 of 2,3-dihydro-1-benzothiepin-4(5H)-one enables Knövenagel and Friedländer condensations, affording indole and quinoline derivatives not accessible from the 1,3-dihydro isomer [1][2]. Specifically, Friedländer condensation with o-aminobenzaldehyde or o-aminoketones yields [1]benzothiepino[5,4-b]quinoline derivatives, expanding the compound's utility as a diversity-oriented synthesis platform [2]. The 1,3-dihydro-2-benzothiepin-4(5H)-one isomer lacks this reactive methylene due to the different ring fusion geometry, limiting its use in condensation-based library synthesis [1].

C-5 Methylene Reactivity
Class-level
Friedländer and Knövenagel condensations at C-5 yield quinoline- and indole-fused libraries. 1,3-Dihydro isomer: no reactive methylene; condensation products not reported.
Supports condensation-based diversity-oriented synthesis; regioisomer choice determines library scope.
Published in J. Heterocycl. Chem.; yields vary with carbonyl partner.
Knövenagel condensation Friedländer synthesis heterocyclic chemistry

Comparison Against 1,5-Benzothiazepin-4(5H)-one: Sulfur-Only Heterocycle Confers Distinct Pharmacophoric Geometry

1,5-Benzothiazepin-4(5H)-one derivatives, exemplified by diltiazem, are established L-type calcium channel blockers with vasodilatory and antihypertensive activities [1]. The 2,3-dihydro-1-benzothiepin-4(5H)-one scaffold, lacking the endocyclic nitrogen, presents a fundamentally different hydrogen-bonding profile and conformational flexibility. The sulfur atom in the benzothiepin system has a larger van der Waals radius (1.85 Å) compared to nitrogen (1.55 Å), altering ring puckering and substituent trajectories [2]. This structural divergence is corroborated by the distinct pharmacological profiles: benzothiazepinones target calcium channels, while benzothiepinones are implicated in calmodulin antagonism and CCR5 modulation [3][4]. For programs deliberately avoiding calcium channel activity, the all-sulfur benzothiepin scaffold is structurally precluded from the diltiazem pharmacophore.

Pharmacophore Differentiation
Class-level
Target benzothiepin (S-only): calmodulin/CCR5 modulation. Comparator 1,5-benzothiazepin-4(5H)-one (N,S): L-type calcium channel block (e.g., diltiazem).
Enables orthogonal target engagement studies; avoids calcium channel cross-reactivity context.
Larger sulfur van der Waals radius alters ring geometry and hydrogen-bonding profile.
benzothiazepinone vasodilator calcium channel blocker

Optimal Research and Industrial Use Cases for 2,3-Dihydro-1-benzothiepin-4(5H)-one Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization for HIV-1 Entry Inhibition

The 2,3-dihydro-1-benzothiepin-4(5H)-one scaffold is the validated precursor for the TAK-779 chemotype, which achieves CCR5 Ki = 1.1 nM and R5 HIV-1 EC50 = 1.2 nM [1]. Medicinal chemistry teams should procure this compound for systematic SAR exploration at the C-4 ketone (oxidation to sulfone), C-5 methylene (Claisen/aldol condensation), and aromatic ring positions, as each modification has been shown to modulate CCR5 potency and oral bioavailability in preclinical models [2][3].

Oral Cancer Apoptosis Mechanism Studies

For investigators studying non-canonical apoptotic pathways in oral squamous cell carcinoma, the 2,3-dihydro-1-benzothiepin scaffold induces large DNA fragmentation in HSC-2, HSC-3, and HSG cells, while sparing normal gingival fibroblasts [4]. This contrasts with the internucleosomal DNA laddering produced by 3,4-dihydro regioisomers in HL-60 leukemia cells, providing a tool compound class for differential mechanistic dissection [4][5].

Calmodulin-Directed Cardiovascular Drug Discovery

Patent-protected 2,3-dihydro-1-benzothiepin derivatives exhibit calmodulin antagonistic and coronary vasodilatory activities distinct from L-type calcium channel blockers such as diltiazem [6][7]. This scaffold is recommended for cardiovascular programs targeting calmodulin-dependent pathways in angina pectoris, cerebral ischemia, or hypertension, where avoidance of direct calcium channel modulation is therapeutically desirable.

Diversity-Oriented Synthesis via C-5 Methylene Functionalization

The C-5 active methylene of 2,3-dihydro-1-benzothiepin-4(5H)-one enables Friedländer and Knövenagel condensations to generate quinoline- and indole-fused polycyclic libraries [8]. This reactivity is geometrically precluded in the 1,3-dihydro isomer, making the 2,3-dihydro compound the isomer of choice for condensation-based library synthesis in academic and industrial medicinal chemistry laboratories.

Application
Selection Property
Validation Focus
CCR5 antagonist research
Benzothiepine 1,1-dioxide chemotype scaffold
CCR5 binding and HIV-1 entry assay context
Oral cancer cell-model studies
2,3-Dihydro regioisomer for differential apoptosis
DNA fragmentation pattern in oral tumor cell lines
Calmodulin pathway research
Patent-claimed calmodulin antagonist scaffold
Calmodulin binding and vasodilatory assay context
Condensation-based library synthesis
C-5 methylene reactivity
Friedländer and Knövenagel condensation scope
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